molecular formula C12H15NO6S B3344397 Dimethyl 5-(N-methylmethylsulfonamido)isophthalate CAS No. 695215-93-1

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate

Cat. No. B3344397
Key on ui cas rn: 695215-93-1
M. Wt: 301.32 g/mol
InChI Key: QOWAJGMOKXVZRT-UHFFFAOYSA-N
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Patent
US07816387B2

Procedure details

A mixture of dimethyl 5-[methyl(methylsulfonyl)amino]isophthalate obtained in Reference Example 5 36.0 g (119 mmol), potassium hydroxide 8.71 g (155 mmol), methanol (360 mL) and tetrahydrofuran (240 mL) was stirred at 90° C. for 1.5 hours. To a mixture of 1N hydrochloric acid (200 mL) and ice water (500 mL) was added the reaction mixture dropwise, and the precipitated solid was collected by filtering, and dried under vacuum to give 32.4 g (113 mmol) of the title compound (yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 5
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
8.71 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([S:17]([CH3:20])(=[O:19])=[O:18])[C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10]C)=[O:9].[OH-].[K+].CO.Cl>O1CCCC1>[CH3:16][O:15][C:13]([C:5]1[CH:6]=[C:7]([CH:12]=[C:3]([N:2]([CH3:1])[S:17]([CH3:20])(=[O:19])=[O:18])[CH:4]=1)[C:8]([OH:10])=[O:9])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C=C(C(=O)OC)C1)C(=O)OC)S(=O)(=O)C
Step Two
Name
Example 5
Quantity
36 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.71 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
360 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added the reaction mixture dropwise
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(C1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 113 mmol
AMOUNT: MASS 32.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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